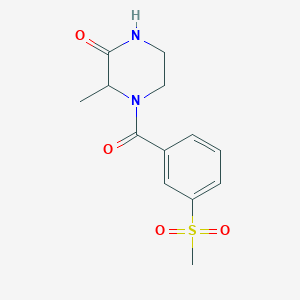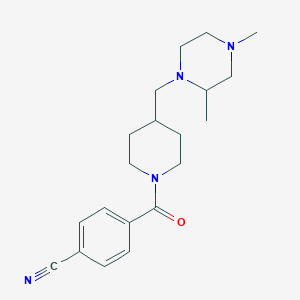
4-(4-((2,4-二甲基哌嗪-1-基)甲基)哌啶-1-羰基)苯腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidine-1-carbonyl)benzonitrile is a chemical compound known for its potent and selective antagonistic properties towards the adenosine A1 receptor. This compound is widely utilized in medical and environmental research due to its potential therapeutic effects and impact on ecosystems.
科学研究应用
4-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidine-1-carbonyl)benzonitrile is extensively used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the study of cellular processes and receptor-ligand interactions.
Medicine: For its potential therapeutic effects, particularly in targeting the adenosine A1 receptor.
Industry: In the development of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidine-1-carbonyl)benzonitrile involves multiple steps. One common method includes the reaction of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one with ® and (S)-1,3-dimethylpiperazines in tetrahydrofuran (THF) at approximately 20°C, yielding the desired product in significant quantities .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and stringent quality control measures to maintain consistency and safety.
化学反应分析
Types of Reactions
4-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
作用机制
The compound exerts its effects by selectively antagonizing the adenosine A1 receptor. This interaction inhibits the receptor’s normal function, which can modulate various physiological processes, including neurotransmission and cardiovascular function. The molecular targets and pathways involved include the inhibition of adenosine-mediated signaling pathways, leading to altered cellular responses.
相似化合物的比较
Similar Compounds
4-Methylpiperazin-1-yl derivatives: These compounds share structural similarities and are used in similar applications.
Piperidine derivatives: These compounds also exhibit biological activity and are used in medicinal chemistry.
Uniqueness
4-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidine-1-carbonyl)benzonitrile is unique due to its high selectivity and potency as an adenosine A1 receptor antagonist. This specificity makes it a valuable tool in research and potential therapeutic applications.
属性
IUPAC Name |
4-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-16-14-22(2)11-12-24(16)15-18-7-9-23(10-8-18)20(25)19-5-3-17(13-21)4-6-19/h3-6,16,18H,7-12,14-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFAYTKSXNXKAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)C3=CC=C(C=C3)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2385968.png)
![8-fluoro-5-(2-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2385970.png)
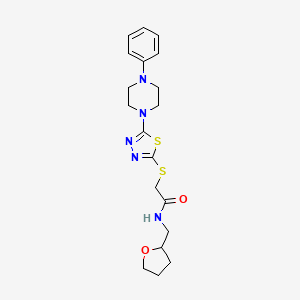
![2-(2-methoxyphenyl)-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B2385973.png)
![(2E)-3-(3-phenoxyphenyl)-2-[4-(propan-2-yl)benzenesulfonyl]prop-2-enenitrile](/img/structure/B2385974.png)

![7-Ethynyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2385977.png)
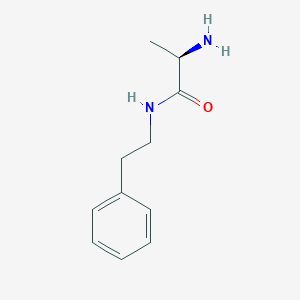
![N-Benzo[1,3]dioxol-5-yl-2-[4-(1H-benzoimidazol-2-yl)-piperidin-1-yl]-acetamide](/img/structure/B2385980.png)
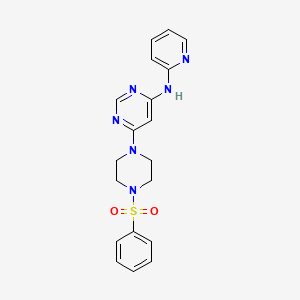
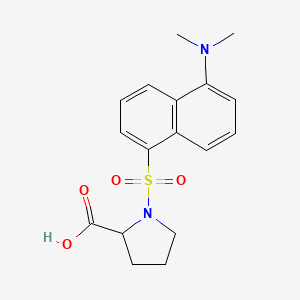
![Tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-4-methylpiperidine-1-carboxylate](/img/structure/B2385983.png)
![3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2385984.png)
